molecular formula C8H12O3 B1580613 Methyl 1-methyl-2-oxocyclopentanecarboxylate CAS No. 30680-84-3

Methyl 1-methyl-2-oxocyclopentanecarboxylate

Cat. No. B1580613
Key on ui cas rn: 30680-84-3
M. Wt: 156.18 g/mol
InChI Key: TZHZMYGNHVTEFA-UHFFFAOYSA-N
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Patent
US05519160

Procedure details

2.52 g of sodium hydride (60% oily sodium hydride washed with anhydrous benzene) was added to 50 ml of anhydrous dimethylformamide under nitrogen atmosphere while stirring. 14.2 g of 2-methoxycarbonylcylopentanone was added to the mixture, followed by stirring at room temperature until generation of hydrogen was terminated. Next, 15 g of methyl iodide was added, and the mixture was stirred for a further 2 hours at 60° C. The reaction mixture thus obtained was poured into 300 ml of diluted hydrochloric acid solution and extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure. The oily residue obtained was purified by vacuum distillation to obtain 14.5 g of the title compound.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]([CH:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])=[O:6].[H][H].Cl.[CH3:16]N(C)C=O>>[CH3:16][C:7]1([C:5]([O:4][CH3:3])=[O:6])[CH2:11][CH2:10][CH2:9][C:8]1=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
COC(=O)C1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was terminated
ADDITION
Type
ADDITION
Details
Next, 15 g of methyl iodide was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 2 hours at 60° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture thus obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily residue obtained
DISTILLATION
Type
DISTILLATION
Details
was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CCC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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